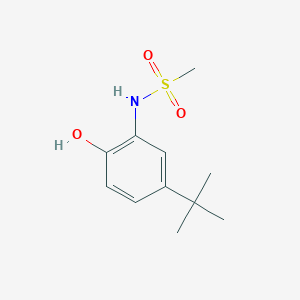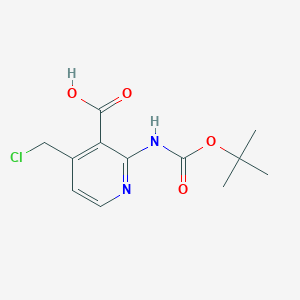
6-(Chloromethyl)-4-fluoropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Chloromethyl)-4-fluoropyridin-2-amine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chloromethyl group at the 6th position, a fluorine atom at the 4th position, and an amine group at the 2nd position on the pyridine ring. The unique combination of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-4-fluoropyridin-2-amine can be achieved through several synthetic routes. One common method involves the chloromethylation of 4-fluoropyridin-2-amine. This process typically requires the use of chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc iodide. The reaction is carried out under controlled conditions, often at low temperatures, to ensure selective chloromethylation at the desired position on the pyridine ring.
Another approach involves the nucleophilic substitution of a suitable precursor, such as 4-fluoro-2-nitropyridine, with chloromethylamine. This reaction is typically conducted in a polar aprotic solvent like dimethylformamide or dimethyl sulfoxide, with the addition of a base such as potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Chloromethyl)-4-fluoropyridin-2-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines, thiols, or alkoxides replace the chlorine atom. This reaction is often facilitated by the presence of a base and is carried out in polar aprotic solvents.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the nitro group (if present) to an amine group. Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: The fluorine atom on the pyridine ring can be substituted by other nucleophiles under appropriate conditions, such as using organolithium or Grignard reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and alkoxide ions in solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Hydrogen peroxide, potassium permanganate, and nitric acid in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as 6-(azidomethyl)-4-fluoropyridin-2-amine, 6-(thiomethyl)-4-fluoropyridin-2-amine, and 6-(alkoxymethyl)-4-fluoropyridin-2-amine.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives from nitro precursors.
Applications De Recherche Scientifique
6-(Chloromethyl)-4-fluoropyridin-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-(Chloromethyl)-4-fluoropyridin-2-amine is largely dependent on its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to inhibition of enzymatic activity or disruption of cellular processes. The presence of the chloromethyl group allows for alkylation reactions, while the fluorine atom can enhance binding affinity and specificity through electronic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Chloromethyl)-4-chloropyridin-2-amine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
6-(Chloromethyl)-4-bromopyridin-2-amine: Bromine substitution can alter the compound’s electronic properties and reactivity.
6-(Chloromethyl)-4-methylpyridin-2-amine: Methyl substitution affects steric and electronic properties, influencing the compound’s behavior in chemical reactions.
Uniqueness
6-(Chloromethyl)-4-fluoropyridin-2-amine is unique due to the presence of both a chloromethyl and a fluorine substituent on the pyridine ring. This combination imparts distinct electronic and steric properties, enhancing its reactivity and potential applications in various fields. The fluorine atom, in particular, can increase the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery and development.
Propriétés
Formule moléculaire |
C6H6ClFN2 |
|---|---|
Poids moléculaire |
160.58 g/mol |
Nom IUPAC |
6-(chloromethyl)-4-fluoropyridin-2-amine |
InChI |
InChI=1S/C6H6ClFN2/c7-3-5-1-4(8)2-6(9)10-5/h1-2H,3H2,(H2,9,10) |
Clé InChI |
ZXHTYAPMEIUPEP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1CCl)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[Methyl(phenylmethoxycarbonyl)amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B14850643.png)



![9-Bromo-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14850670.png)


